molecular formula C10H11F2N B1497010 (2R)-2-(2,6-Difluorophenyl)pyrrolidine

(2R)-2-(2,6-Difluorophenyl)pyrrolidine

Cat. No.: B1497010
M. Wt: 183.2 g/mol
InChI Key: APJIUSMTBHARPY-SECBINFHSA-N
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Description

(2R)-2-(2,6-Difluorophenyl)pyrrolidine (C₁₀H₁₁F₂N, CAS 1016529-46-6) is a chiral pyrrolidine derivative featuring a saturated five-membered nitrogen-containing ring substituted at the 2-position with a 2,6-difluorophenyl group. This compound is synthesized via multi-step processes, including enantioselective alkylation and reduction, as inferred from related patents . Its fluorine substituents at the 2- and 6-positions of the phenyl ring confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. Commercial samples are available at purities ≥95%, with pricing tiers reflecting scale (e.g., 250 mg: €177; 1 g: €312) .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.2 g/mol

IUPAC Name

(2R)-2-(2,6-difluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11F2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m1/s1

InChI Key

APJIUSMTBHARPY-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC=C2F)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC=C2F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Halogen Variation

Key analogs differ in halogen placement and type, significantly altering physicochemical and pharmacological profiles:

Compound Substituent Position Halogen Type Molecular Formula Key Applications
(2R)-2-(2,6-Difluorophenyl)pyrrolidine 2,6-fluorophenyl F C₁₀H₁₁F₂N Intermediate in drug synthesis
(R)-2-(2,5-Difluorophenyl)pyrrolidine 2,5-fluorophenyl F C₁₀H₁₁F₂N TRK inhibitor (anticancer)
(R)-2-(2,3-Difluorophenyl)pyrrolidine 2,3-fluorophenyl F C₁₀H₁₁F₂N Precursor to kinase inhibitors
(R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride 2,3-chlorophenyl Cl C₁₀H₁₁Cl₂N·HCl Pharmaceutical intermediate

Key Observations :

  • Electronic Effects : The 2,6-difluoro substitution creates a para-symmetric phenyl ring, reducing steric hindrance compared to ortho-substituted analogs (e.g., 2,3-difluoro derivatives). This symmetry may enhance binding to planar biological targets .

Preparation Methods

Stepwise Reaction Summary

Step Reaction Description Key Reagents and Conditions Outcome
(a) Formation of oxime intermediate Compound (1) + N,O-dimethyl hydroxylamine hydrochloride, alkali (e.g., triethylamine), organic solvent (e.g., dichloromethane), 20–50 °C, 2–5 h Compound (2)
(b) Lithiation and nucleophilic addition 1,4-difluorobenzene + n-butyllithium (-70 to -50 °C, 1–3 h), then add Compound (2), maintain -70 to -50 °C, then warm to 20–50 °C Compound (3)
(c) Titanium-mediated cyclization Compound (3) + Compound (7) + Ti(OEt)4, reflux in organic solvent (THF, toluene, etc.), 12–18 h Compound (4)
(d) Reduction Compound (4) + sodium borohydride, organic solvent (THF, MeOH), -50 to -30 °C, then warm to 20–50 °C Compound (5)
(e) Base-induced transformation Compound (5) + alkali (sodium hexamethyldisilazide, LHMDS, or lithium diisopropylamide), organic solvent (THF, ether), -60 to -30 °C, 0.5–1.5 h Compound (6)
(f) Hydrochloride salt formation Compound (6) + HCl in organic solvent (dioxane, ether, or methanol), 20–30 °C, 5–16 h (2R)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride

Key Advantages

  • Use of n-butyllithium instead of more expensive or hazardous reagents like isopropylmagnesium chloride or lithium triethylborohydride reduces cost and improves safety.
  • Sodium borohydride replaces more dangerous reducing agents, improving operational safety.
  • Yield improvements: overall yield increased from ~66% to ~90% in key steps.
  • High enantiomeric excess (>98%) achieved in final product.
  • Reaction conditions are milder and more convenient for scale-up.

Notes on Solvents and Bases

  • Organic solvents vary by step but include tetrahydrofuran (THF), toluene, dioxane, methyl tert-butyl ether, and N-methylpyrrolidone.
  • Alkalis used include triethylamine, diisopropylethylamine, pyridine, or sodium bicarbonate depending on the step.
  • Temperature control is critical, especially during lithiation (-70 to -50 °C) and reduction (-50 to -30 °C).

Grignard Reagent and Chiral Acid Reduction Route

This alternative method uses a pyrrolidone starting material and involves carbamate protection, Grignard addition, acid-catalyzed dehydration, and chiral reduction.

Stepwise Reaction Summary

Step Reaction Description Key Reagents and Conditions Outcome
1 Formation of tert-butyl pyrrolidone formate Pyrrolidone + di-tert-butyl carbonate, base catalyst, polar/non-polar solvent, 20–40 °C, 1–10 h tert-butyl pyrrolidone formate
2 Grignard addition tert-butyl pyrrolidone formate + Grignard reagent of 2,5-difluorobromobenzene, organic solvent 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-tert-butyl formate
3 Acid-catalyzed dehydration and deprotection Organic solvent, acid catalyst 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole
4 Chiral reduction Chiral acid (e.g., D-mandelic acid, D-tartaric acid) + ammonia borane, organic solvent (2R)-2-(2,5-difluorophenyl)pyrrolidine with high enantioselectivity

Advantages

  • Mild reaction conditions and simple operation.
  • Use of chiral acids for asymmetric induction provides high enantiomeric purity.
  • Suitable for industrial scale due to low cost and operational simplicity.

Comparative Summary of Methods

Feature Organolithium-Titanium Route Grignard-Chiral Acid Route
Starting materials 1,4-difluorobenzene, compound (1) Pyrrolidone, 2,5-difluorobromobenzene
Key reagents n-Butyllithium, Ti(OEt)4, NaBH4 Grignard reagent, chiral acid, ammonia borane
Reaction conditions Low temperature lithiation, reflux cyclization Mild temperature, acid catalysis
Enantiomeric excess >98% High (dependent on chiral acid)
Yield Up to 90% in key steps Good, scalable
Safety Improved by replacing hazardous reagents Mild and safe
Industrial feasibility High High

Detailed Reaction Conditions and Notes

Step Temperature (°C) Time (h) Solvent(s) Base/Acid Comments
(a) Oxime formation 20–50 2–5 DCM, THF, toluene, dioxane, ethyl acetate Triethylamine, DIPEA, pyridine, NaHCO3 Alkali choice affects yield
(b) Lithiation & addition -70 to -50, then 20–50 1–3, then 0.5–1.5 THF, ether, MeTHF n-Butyllithium Slow addition critical
(c) Cyclization Reflux 12–18 THF, toluene, dioxane, MTBE, NMP Ti(OEt)4 Extended reflux for completion
(d) Reduction -50 to -30, then 20–50 0.5–1.5, then 1–2 THF, MeOH, ether NaBH4 Safer than lithium triethylborohydride
(e) Base treatment -60 to -30 0.5–1.5 THF, ether, hexane NaHMDS, LHMDS, LDA Controls stereochemistry
(f) Salt formation 20–30 5–16 Dioxane-HCl, ether-HCl, MeOH-HCl HCl Final purification step

Research Findings and Industrial Implications

  • The organolithium-titanium method shows significant improvements over prior art by reducing reagent cost and improving yields and safety.
  • The Grignard-chiral acid route offers a straightforward synthesis with mild conditions and high stereoselectivity.
  • Both methods are amenable to scale-up, with the organolithium route having demonstrated yields up to 90% and enantiomeric excess exceeding 98%.
  • The choice of solvents and bases is crucial for optimizing yield and purity.
  • Safety improvements by replacing pyrophoric or highly reactive reagents with more manageable alternatives are critical for industrial application.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (2R)-2-(2,6-Difluorophenyl)pyrrolidine, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : The compound is typically synthesized via asymmetric catalysis using chiral auxiliaries or transition-metal catalysts. For example, enantioselective hydrogenation of a prochiral pyrrolidine precursor (e.g., 2,6-difluorophenylpyrrolinium salt) with a Rhodium-(R)-BINAP catalyst can yield the (R)-enantiomer with >90% ee. Purification via chiral HPLC (e.g., Chiralpak IA column) is critical to isolate the desired enantiomer. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .
Key Synthetic Parameters
Catalyst: Rh-(R)-BINAP
Solvent: Methanol/THF (3:1)
Temperature: 25°C
Enantiomeric Excess (ee): ≥92%

Q. How can the physical-chemical properties of this compound be experimentally determined for drug discovery applications?

  • Methodological Answer : Measure LogP using reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water. Polar surface area (PSA) can be calculated via computational tools (e.g., Schrödinger’s QikProp). Aqueous solubility is assessed via shake-flask method in PBS (pH 7.4) at 25°C. Stability under physiological conditions requires incubation in simulated gastric/intestinal fluids followed by LC-MS quantification .
Physical-Chemical Data
LogP: 1.95 ± 0.1
PSA: 25.6 Ų
Solubility (PBS): 0.8 mg/mL
Vapor Pressure: 0.2 mmHg (25°C)

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies in IC50 values (e.g., kinase inhibition vs. GPCR assays) may arise from assay-specific conditions (e.g., ATP concentration, pH). Cross-validate using orthogonal assays:

SPR (Surface Plasmon Resonance) : Direct binding affinity measurement.

Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.

Cryo-EM : Structural analysis of ligand-target complexes to identify binding poses.
Adjust buffer ionic strength and co-solvent (DMSO ≤0.1%) to minimize false positives .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

  • Methodological Answer : The (R)-enantiomer’s pyrrolidine ring adopts a chair conformation, positioning the 2,6-difluorophenyl group for optimal π-π stacking with aromatic residues (e.g., Tyr123 in Met kinase). Molecular dynamics simulations (AMBER force field) reveal that the (S)-enantiomer exhibits steric clashes due to axial fluorine alignment. Validate via X-ray crystallography of co-crystals with target proteins .

Q. What computational methods predict the metabolic stability of this compound in preclinical models?

  • Methodological Answer : Use in silico tools:

  • CYP450 Metabolism : Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., pyrrolidine N-dealkylation).
  • Metabolite Identification : Quantum mechanics (DFT) for transition-state modeling of fluorophenyl oxidation.
    Experimental validation involves hepatocyte incubation (rat/human) with LC-HRMS to track hydroxylated metabolites .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in nonpolar solvents?

  • Methodological Answer : Variations arise from crystallinity differences (amorphous vs. crystalline forms). Characterize polymorphs via PXRD and DSC. Amorphous forms (prepared by quench cooling) show 3× higher solubility in hexane than crystalline forms. Standardize solvent pre-saturation protocols to ensure reproducibility .

Experimental Design

Q. How to design a SAR study for this compound derivatives to optimize potency?

  • Methodological Answer :

Core Modifications : Introduce substituents at pyrrolidine N (e.g., methyl, acetyl) to assess steric effects.

Fluorine Isosteres : Replace 2,6-difluorophenyl with 2,6-dichloro or trifluoromethyl groups.

Biological Testing : Dose-response curves in kinase panels (e.g., Met, EGFR) and ADME-Tox profiling.
Prioritize derivatives with ClogP <2.5 and PSA <30 Ų to balance permeability and solubility .

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